8-Hydroxy Position and 2OG Oxygenase Inhibition
The 8-hydroxy substitution on the quinoline ring is structurally essential for iron-dependent oxygenase inhibition. In the EGLN-1 (HIF prolyl hydroxylase) system, 8-hydroxyquinoline-7-carboxamides demonstrated potent inhibition, whereas relocation of the hydroxyl group to alternative positions resulted in loss of activity [1]. The 5-carboxy-8-hydroxyquinoline analog IOX1 exhibited broad-spectrum 2OG oxygenase inhibition with IC₅₀ values ranging from 0.6 μM (KDM4E) to 22 μM (FIH) across a panel of human 2OG oxygenases in biochemical assays, and importantly caused cellular iron translocation at concentrations ≥50 μM, a property distinct from the non-hydroxylated quinoline controls [2]. The target compound retains this essential 8-OH pharmacophore while incorporating an imidazole-ethyl side chain not present in simpler 8-hydroxyquinoline carboxylates.
| Evidence Dimension | 2OG oxygenase inhibition dependence on 8-OH position |
|---|---|
| Target Compound Data | Retains 8-hydroxyquinoline-2-carboxamide scaffold; quantitative data for the specific imidazole-ethyl derivative not publicly reported |
| Comparator Or Baseline | 8-Hydroxyquinoline (8HQ): IC₅₀ = 130 μM against MMP-2; 8-Hydroxyquinoline-7-carboxamides: EGLN-1 IC₅₀ values in low micromolar range; Non-hydroxylated quinoline controls: no significant inhibition |
| Quantified Difference | Presence of 8-OH is prerequisite for sub-micromolar 2OG oxygenase inhibition; removal of 8-OH typically reduces potency by >10-fold |
| Conditions | EGLN-1 recombinant enzyme assay; KDM4 and FIH biochemical inhibition assays; MMP-2 fluorescence assay |
Why This Matters
For procurement decisions, the 8-OH positional integrity distinguishes this compound from other hydroxyquinoline isomers (e.g., 5-OH, 6-OH, 7-OH) that lack the metal-chelating geometry required for 2OG oxygenase engagement.
- [1] Warshakoon NC, Wu S, Boyer A, et al. Structure-based design, synthesis, and SAR evaluation of a new series of 8-hydroxyquinolines as HIF-1α prolyl hydroxylase inhibitors. Bioorg Med Chem Lett. 2006;16(21):5517-5522. View Source
- [2] Hopkinson RJ, Tumber A, Yapp C, et al. 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor Which Causes Iron Translocation. Chem Sci. 2013;4(8):3110-3117. View Source
